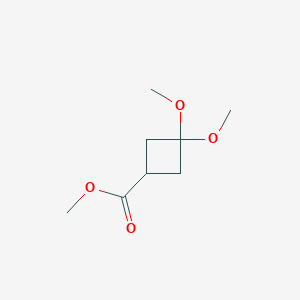

Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNARWNKXNPXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440664 | |

| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98231-07-3 | |

| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 3,3-dimethoxycyclobutane-1-carboxylate. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values from computational models with generalized experimental protocols for the determination of key physical characteristics. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 98231-07-3[1] |

| Molecular Formula | C₈H₁₄O₄[1] |

| Molecular Weight | 174.19 g/mol [1] |

| Canonical SMILES | COC(=O)C1CC(C1)(OC)OC[1] |

| InChI Key | CHNARWNKXNPXOU-UHFFFAOYSA-N[1] |

Predicted Physical Properties

The following table summarizes the computationally predicted physical properties for this compound. These values are derived from established chemical informatics platforms and provide a useful estimation in the absence of comprehensive experimental data.

| Property | Predicted Value |

| Boiling Point | 191.2 ± 40.0 °C at 760 mmHg[2] |

| Density | 1.09 ± 0.1 g/cm³[2] |

| Refractive Index | Not available |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. A common method for its determination on a microscale is the Thiele tube method.

Protocol:

-

Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed in a small test tube or a Durham tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the sample.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density

The density of a liquid can be determined using various methods, including the use of a pycnometer or a digital density meter.

Protocol using a Pycnometer:

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is another important physical property for the characterization of liquid compounds. It is typically measured using a refractometer.

Protocol:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Spectral Data

While specific spectra for this compound are not available in public databases, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy groups (CH₃O-), the methyl ester group (-COOCH₃), and the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide valuable information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the ketal, the carbons of the methoxy groups, the methyl carbon of the ester, and the methylene carbons of the cyclobutane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹). Absorptions for C-O stretching of the ester and ether linkages, as well as C-H stretching and bending vibrations for the alkyl groups, would also be present.

Representative Experimental Workflow

The synthesis of cyclobutane derivatives often involves a [2+2] cycloaddition reaction. The following diagram illustrates a generalized workflow for the synthesis and characterization of a cyclobutane ester, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis and characterization of a cyclobutane ester.

References

An In-depth Technical Guide to Methyl 3,3-dimethoxycyclobutane-1-carboxylate

CAS Number: 98231-07-3

This technical guide provides a comprehensive overview of Methyl 3,3-dimethoxycyclobutane-1-carboxylate, a valuable building block for researchers, scientists, and professionals in drug development. This document details the compound's physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and its potential applications in medicinal chemistry.

Introduction

The cyclobutane motif is a key structural element in a variety of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[1] this compound serves as a versatile intermediate, providing a stable yet functionalized four-membered ring system for the synthesis of more complex molecules. The dimethoxy acetal group acts as a protected ketone, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality, making it a strategic component in multi-step syntheses.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 98231-07-3 | ChemShuttle, PubChem |

| Molecular Formula | C₈H₁₄O₄ | ChemShuttle, PubChem |

| Molecular Weight | 174.19 g/mol | PubChem |

| Purity | ≥95% | ChemShuttle |

| Appearance | Colorless liquid (Predicted) | N/A |

| Storage | 2-8°C, Sealed in a dry place | ChemShuttle |

| IUPAC Name | This compound | PubChem |

| SMILES | COC(=O)C1CC(C1)(OC)OC | PubChem |

| InChIKey | CHNARWNKXNPXOU-UHFFFAOYSA-N | PubChem |

Table 2: Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following table outlines the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds.

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.70 (s, 3H, -COOCH₃), 3.15 (s, 6H, -OCH₃), 2.50-2.60 (m, 1H, -CH-), 2.10-2.30 (m, 4H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=O), 98.0 (C(OCH₃)₂), 51.5 (-COOCH₃), 49.0 (-OCH₃), 40.0 (-CH₂-), 35.0 (-CH-) |

| FT-IR (liquid film) | ~2950 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1100-1200 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z 174 (M⁺), 143 (M⁺ - OCH₃), 115 (M⁺ - COOCH₃) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid

This precursor is a known intermediate for the synthesis of active pharmaceutical ingredients such as Abrocitinib.[3] A common route involves the cyclization of a malonate ester with a suitable dihaloalkane, followed by hydrolysis and decarboxylation.[4][5][6]

Experimental Protocol:

-

Cyclization: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. The mixture is then heated to reflux, and 1,3-dibromo-2,2-dimethoxypropane is added slowly. The reaction mixture is refluxed for 24 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation: The crude dicarboxylate is refluxed in a mixture of concentrated hydrochloric acid and water for 48-72 hours.[3][7]

-

Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-oxocyclobutane-1-carboxylic acid as a crude solid, which can be further purified by recrystallization.

Step 2: Esterification to Methyl 3-oxocyclobutane-1-carboxylate

Experimental Protocol:

-

Reaction Setup: 3-Oxocyclobutane-1-carboxylic acid is dissolved in an excess of anhydrous methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield Methyl 3-oxocyclobutane-1-carboxylate. Further purification can be achieved by vacuum distillation.

Step 3: Ketalization to this compound

The final step involves the protection of the ketone functionality as a dimethyl acetal. Trimethyl orthoformate is a common and effective reagent for this transformation.[8][9]

Experimental Protocol:

-

Reaction Setup: Methyl 3-oxocyclobutane-1-carboxylate is dissolved in anhydrous methanol. Trimethyl orthoformate (1.5-2.0 equivalents) and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15) are added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by GC-MS or NMR spectroscopy to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, a mild base (e.g., triethylamine) is added to quench the acid catalyst. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

General Experimental Workflow

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 4. brainly.in [brainly.in]

- 5. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structure Elucidation of Substituted Cyclobutane Esters

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of molecular structure is a cornerstone of modern chemistry and drug development. For cyclic systems, particularly strained rings like cyclobutanes, this process presents unique challenges. The puckered, non-planar conformation of the cyclobutane ring creates complex stereochemical arrangements that demand robust and precise analytical methodologies for unambiguous characterization.[1] Substituted cyclobutane esters are an important class of compounds, appearing in natural products and serving as versatile building blocks in medicinal chemistry, making their accurate structural elucidation critical for understanding their biological activity and advancing synthetic strategies.[2][3][4][5]

This technical guide provides an in-depth overview of the primary analytical techniques used for the structure elucidation of substituted cyclobutane esters: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in navigating the complexities of their analysis.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the specific information required, the nature of the sample, and instrumental availability. While NMR and MS provide crucial information about connectivity, molecular weight, and solution-state conformation, X-ray crystallography offers the "gold standard" for absolute, three-dimensional structure determination in the solid state.[1]

| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |

| Information Obtained | Connectivity, relative stereochemistry, conformational dynamics in solution.[1][6] | Molecular weight, elemental composition, and fragmentation patterns for substructure identification.[1] | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[1][7] |

| Sample Requirements | Soluble sample in a suitable deuterated solvent.[1] | Volatile or ionizable sample.[1] | A single, high-quality crystal, typically >0.1 mm.[1][8] |

| Key Strengths | Provides detailed information about the molecule's structure and behavior in solution; non-destructive.[1] | High sensitivity, excellent for determining molecular formula and identifying isomers with distinct fragmentation.[1][2] | Unambiguous determination of absolute configuration and precise geometric parameters.[1] |

| Limitations | Can be difficult to interpret complex spectra; does not provide absolute stereochemistry directly.[9] | Fragmentation can be complex; may not distinguish between certain stereoisomers. | Requires a suitable single crystal, which can be challenging to grow.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the constitution and relative stereochemistry of organic molecules in solution. For cyclobutane systems, ¹H and ¹³C NMR spectra provide a wealth of information regarding proton and carbon environments, while 2D techniques like COSY and HSQC establish connectivity.[6] The coupling constants (J-values) between protons on the cyclobutane ring are particularly diagnostic for assigning relative stereochemistry, though their interpretation can be complex due to the ring's fluxional nature.[9]

Logical Workflow for NMR Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ehs.uci.edu [ehs.uci.edu]

- 9. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl Cyclobutane-1,2-dicarboxylate and its Analogs in Drug Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a key C8H14O4 cyclobutane derivative, diethyl cyclobutane-1,2-dicarboxylate, and its significant role as a structural motif in the development of potent enzyme inhibitors. This document covers its IUPAC nomenclature, stereoisomerism, detailed synthetic protocols, and its application in the design of Fatty Acid Binding Protein (FABP) inhibitors, exemplified by truxillic acid monoesters.

IUPAC Nomenclature and Stereoisomerism of Diethyl Cyclobutane-1,2-dicarboxylate

The molecular formula C8H14O4 for a cyclobutane derivative with two ethyl ester groups can correspond to several positional isomers and stereoisomers. This guide focuses on the 1,2-disubstituted isomer, which is a crucial precursor and structural analog for various biologically active molecules.

Diethyl cyclobutane-1,2-dicarboxylate can exist as two stereoisomers:

-

cis-diethyl cyclobutane-1,2-dicarboxylate: In this isomer, the two ethoxycarbonyl groups are on the same side of the cyclobutane ring. The IUPAC name is cis-diethyl cyclobutane-1,2-dicarboxylate.

-

trans-diethyl cyclobutane-1,2-dicarboxylate: Here, the two ethoxycarbonyl groups are on opposite sides of the cyclobutane ring. This can exist as a pair of enantiomers, (1R,2S)-diethyl cyclobutane-1,2-dicarboxylate and (1S,2R)-diethyl cyclobutane-1,2-dicarboxylate. A racemic mixture is referred to as (rac)-trans-diethyl cyclobutane-1,2-dicarboxylate.

The stereochemistry of these compounds is pivotal to their biological activity and their utility as synthetic intermediates.

Synthesis of Diethyl Cyclobutane-1,2-dicarboxylate

The synthesis of diethyl cyclobutane-1,2-dicarboxylate is often achieved through the [2+2] cycloaddition of ethyl acrylate with a ketene acetal, a reaction that can be stereoselective.

Experimental Protocol: Synthesis of trans-Diethyl Cyclobutane-1,2-dicarboxylate

This protocol describes a Lewis acid-catalyzed [2+2] cycloaddition to favor the trans isomer, which is a key intermediate for certain pharmacologically active compounds.

Materials:

-

Maleic or fumaric ester (for trans selectivity)

-

Ketene acetal

-

Lewis acid (e.g., Titanium tetrachloride, TiCl4)

-

Sterically hindered base (e.g., 2,6-lutidine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the maleic or fumaric ester (1.0 eq) and the sterically hindered base (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of the Lewis acid (1.1 eq) in anhydrous DCM to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, add the ketene acetal (1.2 eq) dropwise over 20 minutes.

-

Allow the reaction mixture to stir at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure trans-diethyl cyclobutane-1,2-dicarboxylate.

Characterization Data

The following table summarizes typical characterization data for trans-diethyl cyclobutane-1,2-dicarboxylate.

| Parameter | Value |

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 110-112 °C at 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15 (q, J = 7.1 Hz, 4H), 3.05-2.95 (m, 2H), 2.30-2.15 (m, 4H), 1.25 (t, J = 7.1 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 173.5, 60.5, 42.0, 25.0, 14.2 |

Application in Drug Development: Truxillic Acid Monoesters as Fatty Acid Binding Protein (FABP) Inhibitors

The cyclobutane scaffold of diethyl cyclobutane-1,2-dicarboxylate is a key structural feature in a class of potent therapeutic agents known as truxillic acid monoesters (TAMEs). These molecules are inhibitors of Fatty Acid Binding Proteins (FABPs), which are intracellular lipid chaperones involved in various signaling pathways related to pain, inflammation, and metabolic diseases.[1][2]

Fatty Acid Binding Proteins (FABPs) as Drug Targets

FABPs facilitate the transport of fatty acids and other lipophilic molecules, including the endocannabinoid anandamide, to their metabolic enzymes.[2] By inhibiting FABPs, particularly FABP5, the intracellular degradation of anandamide is reduced, leading to its accumulation and enhanced activation of cannabinoid receptors, which can produce analgesic and anti-inflammatory effects.[1][3]

Synthesis of α-Truxillic Acid Monoesters (α-TAMEs)

α-Truxillic acids are head-to-tail photodimers of cinnamic acids, forming a 1,3-disubstituted cyclobutane ring. Their monoesters have been identified as potent FABP inhibitors.

This protocol outlines the general synthesis of an α-TAME, starting from the corresponding α-truxillic acid.

Materials:

-

α-Truxillic acid derivative

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Desired alcohol (e.g., 1-naphthol)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Diacid Dichloride:

-

To a solution of the α-truxillic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

-

Add thionyl chloride (2.5 eq) dropwise at 0 °C.

-

Reflux the mixture for 2 hours under a nitrogen atmosphere.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude diacid dichloride.

-

-

Monoesterification:

-

Dissolve the crude diacid dichloride in anhydrous DCM.

-

In a separate flask, dissolve the alcohol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Slowly add the diacid dichloride solution to the alcohol solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired α-truxillic acid monoester.

-

Quantitative Data on FABP Inhibition

The following table presents the binding affinities (Ki values) of a series of α-truxillic acid monoesters for FABP3, FABP5, and FABP7, demonstrating their potency and selectivity. Lower Ki values indicate higher binding affinity.

| Compound | Ester Moiety | Ki (μM) for FABP3 | Ki (μM) for FABP5 | Ki (μM) for FABP7 |

| SB-FI-26 | 1-Naphthyl | 3.9 ± 0.7 | 0.9 ± 0.1 | 0.4 ± 0.0 |

| Analog 1 | 2-Naphthyl | > 10 | 1.5 ± 0.2 | 0.8 ± 0.1 |

| Analog 2 | 1,1'-Biphenyl-2-yl | 0.71 ± 0.1 | 0.35 ± 0.05 | 0.45 ± 0.08 |

| Analog 3 | 1,1'-Biphenyl-3-yl | 9.75 ± 1.2 | 0.85 ± 0.1 | 0.74 ± 0.1 |

Data adapted from relevant literature on FABP inhibitors.

Visualizations

Synthetic Workflow for trans-Diethyl Cyclobutane-1,2-dicarboxylate

References

A Comprehensive Technical Guide to Methyl 3,3-dimethoxycyclobutanecarboxylate

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, offering a detailed overview of Methyl 3,3-dimethoxycyclobutanecarboxylate. This document provides extensive information on its nomenclature, chemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Identification

Methyl 3,3-dimethoxycyclobutanecarboxylate is a cycloalkane derivative that serves as a versatile building block in organic synthesis. For clarity and comprehensive identification, its various synonyms and registry numbers are cataloged below.

| Identifier Type | Identifier | Source |

| IUPAC Name | methyl 3,3-dimethoxycyclobutane-1-carboxylate | PubChem[1][2] |

| CAS Number | 98231-07-3 | ChemShuttle, BLD Pharm, Advanced ChemBlocks, PubChem[1][][4][5] |

| Molecular Formula | C8H14O4 | ChemShuttle, Advanced ChemBlocks, PubChem[1][][5] |

| Molecular Weight | 174.19 g/mol | PubChem[2] |

| InChI Key | CHNARWNKXNPXOU-UHFFFAOYSA-N | PubChem[1][2] |

| SMILES | COC(=O)C1CC(C1)(OC)OC | ChemShuttle, PubChem[1][] |

| European Community (EC) Number | 878-122-6 | PubChem[1] |

| DSSTox Substance ID | DTXSID00440664 | PubChem[1] |

A comprehensive list of depositor-supplied synonyms is also available through the PubChem database, which includes variations in nomenclature such as "3,3-Dimethoxycyclobutane-1-carboxylate methyl ester" and "3,3-dimethoxy-cyclobutanecarboxylic acid methyl ester".[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3,3-dimethoxycyclobutanecarboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Purity | ≥95% | ChemShuttle[] |

| Appearance | Colorless liquid | ChemicalBook[6] |

| Boiling Point | 191.2 ± 40.0 °C (Predicted) | ChemicalBook[6] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | ChemicalBook[6] |

| Storage Temperature | 2-8 °C | ChemShuttle, ChemicalBook[][6] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of Methyl 3,3-dimethoxycyclobutanecarboxylate.

Objective: To synthesize Methyl 3,3-dimethoxycyclobutanecarboxylate.

Materials:

-

Starting materials for the synthesis of the cyclobutane ring (specific precursors will vary based on the chosen synthetic route)

-

Methanol[7]

-

Toluene-4-sulfonic acid[7]

-

Toluene[7]

-

Standard laboratory glassware and apparatus for heating and reflux

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclobutanecarboxylic acid precursor in toluene.[7]

-

Addition of Reagents: To this solution, add methanol and a catalytic amount of toluene-4-sulfonic acid.[7]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 10 hours.[7] The progress of the reaction can be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, for example, diethyl ether.

-

Purification: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude Methyl 3,3-dimethoxycyclobutanecarboxylate can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.

Expected Yield: A yield of approximately 72% can be expected under these conditions.[7]

Diagrams

The following diagrams illustrate the synthesis workflow and the role of Methyl 3,3-dimethoxycyclobutanecarboxylate as a building block in drug discovery.

References

- 1. 98231-07-3 | this compound - Capot Chemical [capotchem.com]

- 2. This compound | C8H14O4 | CID 10487446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester 97% | CAS: 98231-07-3 | AChemBlock [achemblock.com]

- 6. 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester | 98231-07-3 [amp.chemicalbook.com]

- 7. 98231-07-3 | Methyl 3,3-dimethoxycyclobutanecarboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

Molecular weight and formula of Methyl 3,3-dimethoxycyclobutane-1-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the chemical properties of Methyl 3,3-dimethoxycyclobutane-1-carboxylate, a compound of interest in synthetic chemistry and potential pharmaceutical development.

Chemical Identity and Properties

This compound is a cyclobutane derivative characterized by the presence of a methyl ester and two methoxy groups. These functional groups contribute to its specific chemical reactivity and physical properties.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3][4] |

| Molecular Weight | 174.19 g/mol | [1][2][4] |

| CAS Number | 98231-07-3 | [1][2][3][4][5] |

Structural Information

The structural formula of this compound is fundamental to understanding its chemical behavior. The following diagram illustrates the connectivity of atoms within the molecule.

Caption: Chemical structure of this compound.

Elemental Composition

To further delineate the foundational makeup of the molecule, the following diagram illustrates its elemental composition, breaking down the molecular formula into its constituent elements and their respective counts. This visualization is crucial for mass spectrometry analysis and reaction stoichiometry.

Caption: Elemental composition of this compound.

References

- 1. This compound | C8H14O4 | CID 10487446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester 97% | CAS: 98231-07-3 | AChemBlock [achemblock.com]

- 4. 98231-07-3|Methyl 3,3-dimethoxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 5. 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester | 98231-07-3 [chemicalbook.com]

The Rising Potential of Dimethoxy-Substituted Cyclobutanes in Therapeutic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and three-dimensional architecture offer novel avenues for designing bioactive molecules with improved pharmacological profiles. Among the diverse array of cyclobutane-containing compounds, those bearing dimethoxy substitutions are gaining increasing attention for their significant biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of dimethoxy-substituted cyclobutanes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a compilation of quantitative biological data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of Dimethoxy-Substituted Cyclobutane Alkaloids

A notable class of dimethoxy-substituted cyclobutanes with potent anticancer activity is the piperarborenine alkaloids, isolated from plants of the Piper genus. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative dimethoxy-substituted cyclobutane alkaloids.

| Compound Name | Cancer Cell Line | IC50 (µg/mL) |

| Piperarborenine C | P-388 (Murine leukemia) | < 4 |

| HT-29 (Human colon adenocarcinoma) | < 4 | |

| A549 (Human lung carcinoma) | < 4 | |

| Piperarborenine D | P-388 (Murine leukemia) | < 4 |

| HT-29 (Human colon adenocarcinoma) | < 4 | |

| A549 (Human lung carcinoma) | < 4 | |

| Piperarborenine E | P-388 (Murine leukemia) | < 4 |

| HT-29 (Human colon adenocarcinoma) | < 4 | |

| A549 (Human lung carcinoma) | < 4 | |

| Cyclobutane-2-(1,3-benzodioxol-5-methoxy-6-yl)-4-(1,3-benzodioxol-4,5-dimethoxy-6-yl)-1,3-dicarboxa-pyrrolidide | Not Specified | Not Specified |

Data sourced from a review on cyclobutane-containing alkaloids, which indicates significant cytotoxic activity for these compounds[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Materials

-

Cancer cell line of interest (e.g., A549, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multi-well spectrophotometer (ELISA reader)

-

Test compound (dimethoxy-substituted cyclobutane) dissolved in a suitable solvent (e.g., DMSO)

Procedure

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

-

Caption: Workflow for determining the cytotoxicity of dimethoxy-substituted cyclobutanes using the MTT assay.

Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While the precise molecular targets of many dimethoxy-substituted cyclobutanes are still under investigation, evidence from related natural product classes, such as lignans and alkaloids, suggests that a plausible mechanism of their anticancer activity involves the inhibition of key cell survival pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy. Many natural products exert their anticancer effects by targeting components of this pathway[2][3][4][5][6].

The following diagram illustrates the PI3K/Akt/mTOR pathway and highlights potential points of inhibition by bioactive compounds.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibitory points for dimethoxy-substituted cyclobutanes.

Antimicrobial and Anti-inflammatory Activities

While the anticancer properties of dimethoxy-substituted cyclobutanes are the most prominently reported, there is emerging interest in their potential as antimicrobial and anti-inflammatory agents. The structural similarity of some of these compounds to known anti-inflammatory lignans suggests that they may modulate inflammatory pathways. For instance, certain dibenzylbutane lignans have been shown to exert anti-inflammatory effects[7][8][9][10].

Further research is warranted to systematically evaluate the antimicrobial and anti-inflammatory activities of a broader range of dimethoxy-substituted cyclobutanes and to determine their minimum inhibitory concentrations (MIC) and IC50 values in relevant assays.

Conclusion and Future Directions

Dimethoxy-substituted cyclobutanes represent a promising class of compounds with significant potential for therapeutic development, particularly in the field of oncology. The potent cytotoxic effects of naturally occurring alkaloids like the piperarborenines underscore the value of this chemical scaffold. The likely modulation of critical cell survival pathways, such as the PI3K/Akt/mTOR cascade, provides a strong rationale for their continued investigation as anticancer agents.

Future research should focus on:

-

Synthesis and Screening: The synthesis of novel libraries of dimethoxy-substituted cyclobutanes to explore structure-activity relationships and identify compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to better understand their biological effects.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

Exploration of Other Therapeutic Areas: Systematic investigation of the antimicrobial and anti-inflammatory potential of this compound class.

This technical guide provides a foundational overview of the current knowledge on dimethoxy-substituted cyclobutanes and aims to stimulate further research into this exciting area of drug discovery.

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds | MDPI [mdpi.com]

- 4. devagiricollege.org [devagiricollege.org]

- 5. Natural Products as PI3K/ Akt Inhibitors: Implications in Prevent...: Ingenta Connect [ingentaconnect.com]

- 6. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from the realm of esoteric strained ring systems to become a valuable and increasingly utilized scaffold in modern medicinal chemistry. Its unique conformational properties, inherent three-dimensionality, and ability to impart favorable physicochemical and pharmacological characteristics to bioactive molecules have solidified its role as a critical tool in the design of novel therapeutics. This technical guide provides a comprehensive overview of the cyclobutane core, detailing its strategic applications, the quantitative impact on drug performance, and the experimental methodologies employed in its incorporation and evaluation.

The Strategic Value of the Cyclobutane Ring in Drug Design

The utility of the cyclobutane scaffold in medicinal chemistry is rooted in its distinct structural and physicochemical properties. The inherent ring strain of approximately 26 kcal/mol forces the ring into a puckered or "butterfly" conformation, deviating from planarity.[1][2][3] This non-planar geometry provides a three-dimensional framework that can be exploited to orient substituents in precise spatial arrangements, facilitating optimal interactions with biological targets.[1]

Key applications of the cyclobutane scaffold in drug design include:

-

Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby enhancing potency.[1][3][4]

-

Bioisosteric Replacement: Cyclobutane rings can serve as non-classical bioisosteres for other functionalities. For instance, they can replace gem-dimethyl groups, alkenes to prevent cis-trans isomerization, or even aromatic rings to improve solubility and metabolic stability.[1][4][5]

-

Improved Physicochemical Properties: The introduction of a cyclobutane moiety can lead to improved metabolic stability, increased aqueous solubility, and a more favorable pharmacokinetic profile.[6][7][8] For example, replacing a metabolically labile group with a stable cyclobutane ring can prolong a drug's half-life.

-

Access to Novel Chemical Space: The unique three-dimensional shape of cyclobutane allows for the exploration of novel chemical space, leading to the discovery of compounds with improved potency and selectivity.[9]

Quantitative Impact of the Cyclobutane Scaffold on Drug Activity

The incorporation of a cyclobutane ring into a drug molecule can have a profound and quantifiable impact on its biological activity and pharmacokinetic profile. The following tables summarize key data for several FDA-approved drugs that feature a cyclobutane scaffold, illustrating the successful application of this motif.

Table 1: In Vitro Activity of Cyclobutane-Containing Drugs

| Drug Name | Target | Assay Type | Key Parameter | Value | Reference(s) |

| Apalutamide | Androgen Receptor (AR) | Competitive Binding | IC50 | 16 nM | [5] |

| Affinity vs. Bicalutamide | 7-10 fold higher | [5][9] | |||

| Boceprevir | HCV NS3/4A Protease | Enzymatic Inhibition | Ki | 14 nM | [10][11] |

| Replicon Assay | EC50 (genotype 1) | 200-400 nM | [9][12] | ||

| Ivosidenib | Mutant IDH1 | Enzymatic Inhibition | IC50 | Data not readily available in provided results | |

| Carboplatin | DNA | Cytotoxicity (OVCAR3 cell line) | IC50 | <40 µM | [13] |

| Cytotoxicity (Kuramochi cell line) | IC50 | >85 µM | [13] |

Table 2: Pharmacokinetic Parameters of Cyclobutane-Containing Drugs in Humans

| Drug Name | Parameter | Value | Unit | Reference(s) |

| Apalutamide | Apparent Clearance (CL/F) at steady state | 2.04 | L/h | [1][14] |

| Apparent Volume of Distribution (Vd/F) at steady state | 276 | L | [1][14] | |

| Mean Effective Half-life (t1/2) | ~3 | days | [3] | |

| Boceprevir | Plasma Half-life (t1/2) | ~3.4 | hours | [12] |

| Bioavailability | Not formally determined | [12] | ||

| Ivosidenib | Terminal Half-life (t1/2) after single dose | 40-102 | hours | [5][11] |

| Time to reach steady state | ~15 | days | [5] |

Key Signaling Pathways Targeted by Cyclobutane-Containing Drugs

The therapeutic efficacy of cyclobutane-containing drugs often stems from their ability to modulate key signaling pathways implicated in disease.

Androgen Receptor (AR) Signaling Pathway

Apalutamide is a potent antagonist of the androgen receptor, a critical driver of prostate cancer. It exerts its effect by binding to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and subsequent transcription of androgen-dependent genes.[4][6]

HCV NS3/4A Protease Signaling

Boceprevir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A serine protease. This enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for replication. Boceprevir acts as a reversible covalent inhibitor, blocking the protease's active site.[15][16][17]

References

- 1. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Use-Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boceprevir - Wikipedia [en.wikipedia.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 16. journals.asm.org [journals.asm.org]

- 17. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chemical stability and reactivity of the cyclobutane ring.

An In-depth Technical Guide to the Chemical Stability and Reactivity of the Cyclobutane Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of the cyclobutane ring, a structural motif of increasing importance in medicinal chemistry and organic synthesis. The unique conformational properties and inherent ring strain of cyclobutane impart distinct reactivity patterns that can be harnessed for molecular design and the construction of complex architectures. This document details the structural parameters, thermodynamic properties, and a range of chemical transformations of the cyclobutane ring, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Structural Properties and Chemical Stability

The chemical stability of cyclobutane is intrinsically linked to its unique structural features, which deviate significantly from those of acyclic or larger cyclic alkanes. These deviations result in considerable ring strain, which is the primary driver of its reactivity.

Ring Strain

Cyclobutane possesses a significant ring strain of approximately 26.3 kcal/mol (110 kJ/mol), second only to cyclopropane among the simple cycloalkanes.[1][2][3] This strain arises from two main contributions:

-

Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. In its puckered conformation, these angles are compressed to about 88°, leading to inefficient orbital overlap and weaker C-C bonds.[1][4][5]

-

Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms. Although cyclobutane adopts a puckered conformation to alleviate some of this strain, significant eclipsing interactions remain.[3][4]

Conformational Analysis

To minimize torsional strain, cyclobutane is not planar but exists in a dynamic equilibrium between two equivalent puckered or "butterfly" conformations. In this conformation, one carbon atom is bent out of the plane of the other three by a puckering angle of approximately 25-30°.[4][6] This puckering slightly increases angle strain but significantly reduces the eclipsing interactions between hydrogens on adjacent carbons. The energy barrier for the interconversion between these two puckered forms is very low, on the order of 1.4 kcal/mol.[7]

Table 1: Structural and Thermodynamic Data for Cyclobutane

| Parameter | Value | Reference(s) |

| Structural Parameters (Puckered Conformation) | ||

| C-C Bond Length | 1.554 Å | [6] |

| C-H Bond Length (axial) | 1.093 Å | [6] |

| C-H Bond Length (equatorial) | 1.091 Å | [6] |

| C-C-C Bond Angle | 88.1° | [6] |

| H-C-H Bond Angle | 109.15° | [6] |

| Puckering Angle (Dihedral) | ~25-30° | [4][6] |

| Thermodynamic Data | ||

| Total Ring Strain Energy | 26.3 kcal/mol (110 kJ/mol) | [1][2][3] |

| Barrier to Ring Inversion | ~1.4 kcal/mol | [7] |

Reactivity of the Cyclobutane Ring

The high ring strain of cyclobutane makes it more reactive than larger cycloalkanes, and it undergoes a variety of ring-opening and rearrangement reactions. However, it is generally less reactive than the more highly strained cyclopropane.

Thermal Reactions

At elevated temperatures (typically above 425 °C), cyclobutane undergoes thermal decomposition, or thermolysis, to yield two molecules of ethene. This reaction is a classic example of a unimolecular ring cleavage and proceeds through a diradical intermediate.[8][9] The relief of ring strain is the primary thermodynamic driving force for this transformation.

Photochemical Reactions

Photolysis of cyclobutane, typically using high-energy ultraviolet light (e.g., 147 nm), also leads to its decomposition. The primary products are two molecules of ethene, similar to thermolysis.[8] However, other products such as butenes can also be formed, particularly at different wavelengths and in the presence of sensitizers or additives.[10] The [2+2] photocycloaddition of two alkenes is a primary method for synthesizing cyclobutane rings. This reaction is often reversible under photochemical conditions.

Catalytic Hydrogenation

Like cyclopropane, cyclobutane can undergo catalytic hydrogenation to open the ring and form the corresponding alkane, n-butane. However, the reaction requires more forcing conditions (higher temperatures and pressures) than the hydrogenation of cyclopropane, reflecting cyclobutane's slightly lower ring strain and greater stability.[11] Common catalysts include nickel, platinum, and palladium.[4][11]

Acid- and Base-Catalyzed Reactions

Unsubstituted cyclobutane is relatively inert to acids and bases. However, the presence of activating functional groups can facilitate ring-opening or elimination reactions.

-

Acid-Catalyzed Ring Opening: In the presence of strong acids, substituted cyclobutanes, particularly those with electron-donating groups or adjacent functional groups that can be protonated (like esters or alcohols), can undergo ring opening. For example, the acid-catalyzed hydrolysis of a cyclobutane-fused lactone proceeds via an AAC2 mechanism.[12][13]

-

Base-Catalyzed Elimination: Substituted cyclobutanes with a suitable leaving group can undergo base-catalyzed elimination reactions. For instance, 1,3-dehydrohalogenation of halocyclobutanes can be induced by a strong base to form bicyclobutanes.

Metal-Catalyzed Reactions

Modern organic synthesis has seen a surge in the use of transition metal catalysis to activate and functionalize the C-C and C-H bonds of cyclobutane derivatives. These methods provide powerful tools for constructing complex molecules.

-

Palladium-Catalyzed Cross-Coupling: Cyclobutane derivatives, such as cyclobutyl boronic acids or cyclobutanone-derived N-sulfonylhydrazones, can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki and Negishi couplings, to form C(sp²)-C(sp³) bonds.[11][14][15]

-

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are also effective for cross-coupling reactions involving cyclobutyl halides and other derivatives.

-

Sonogashira Coupling: While less common, the coupling of cyclobutane-containing halides with terminal alkynes can be achieved under Sonogashira conditions.[12]

Table 2: Comparative Reactivity Data for Cyclobutane

| Reaction Type | Reactant(s) | Product(s) | Activation Energy (Ea) | Yield (%) | Reference(s) |

| Thermal Decomposition | Cyclobutane | 2 Ethene | 62.5 kcal/mol (261 kJ/mol) | - | |

| Acid-Catalyzed Hydrolysis | Cyclobutane-fused lactone | Ring-opened diol acid | 24.2 kcal/mol | - | [12][13] |

| Base-Catalyzed Hydrolysis | Cyclobutane-fused lactone | Ring-opened diol carboxylate | 15.4 kcal/mol | - | [12][13] |

| Suzuki Coupling | Cyclobutyltrifluoroborate + Aryl Chloride | Arylcyclobutane | - | 50 - 95 | [11] |

| Negishi Coupling | Cyclobutylzinc Halide + Aryl Bromide | Arylcyclobutane | - | 65 - 88 | [14] |

| Pd-Catalyzed Carbene Coupling | Cyclobutanone Hydrazone + Aryl Bromide | Arylcyclobutene | - | 61 - 95 | [12] |

Role in Drug Discovery and Development

The cyclobutane motif is increasingly incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Its rigid, puckered three-dimensional structure can serve as a conformational constraint, locking a molecule into a bioactive conformation and reducing the entropic penalty upon binding to a biological target. It is also used as a metabolically stable bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.

A notable example is Boceprevir , an inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The cyclobutane moiety in Boceprevir plays a crucial role in positioning the ketoamide warhead for covalent interaction with the active site serine of the protease.

Another key example is Carboplatin , a platinum-based anticancer drug. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, Cisplatin, leading to a different toxicity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and reaction of cyclobutane rings.

Synthesis of a Cyclobutane Ring via [2+2] Photocycloaddition

This protocol describes the photosensitized [2+2] cycloaddition of N-phenylmaleimide with styrene to form a cyclobutane adduct.

Materials:

-

N-phenylmaleimide

-

Styrene

-

Thioxanthone (photosensitizer)

-

Dichloromethane (DCM), anhydrous

-

Kessil PR160L lamp (440 nm) or equivalent blue LED source

-

Schlenk tube or similar reaction vessel with a septum

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add N-phenylmaleimide (1.0 equiv), thioxanthone (0.1 equiv), and anhydrous DCM to achieve a 0.1 M concentration of the maleimide.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add styrene (1.5 equiv) to the reaction mixture via syringe.

-

Seal the vessel and place it approximately 5-10 cm from the 440 nm LED lamp.

-

Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the cyclobutane product.

Synthesis of an Anticancer Drug: Carboplatin

This protocol outlines the synthesis of Carboplatin from potassium tetrachloroplatinate(II).

Workflow:

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Aqueous ammonia (25%)

-

Silver nitrate (AgNO₃)

-

Cyclobutane-1,1-dicarboxylic acid (H₂CBDCA)

-

Distilled water

-

Acetone

-

Standard laboratory glassware, filtration apparatus

Procedure:

-

Preparation of cis-diamminediiodoplatinum(II):

-

Dissolve K₂[PtCl₄] (1.0 equiv) in distilled water.

-

Separately, dissolve an excess of KI (approx. 4.0 equiv) in distilled water.

-

Slowly add the K₂[PtCl₄] solution to the KI solution with stirring. Stir the resulting dark solution for approximately 1 hour at room temperature.

-

Add aqueous ammonia (25%) to the mixture and continue stirring for 3-4 hours. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.

-

Collect the precipitate by filtration, wash it with distilled water, then with acetone, and air-dry.

-

-

Preparation of the Platinum Aqua Complex:

-

Suspend the dried cis-[Pt(NH₃)₂I₂] (1.0 equiv) in distilled water.

-

Add a solution of AgNO₃ (2.0 equiv) in water. Stir the mixture in the dark at room temperature for 24 hours to precipitate silver iodide (AgI).

-

Remove the AgI precipitate by filtration. The filtrate contains the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺.

-

-

Formation of Carboplatin:

-

To the filtrate containing the aqua complex, add an equimolar amount of cyclobutane-1,1-dicarboxylic acid (H₂CBDCA).

-

Adjust the pH of the solution to between 6.5 and 7.0 using a dilute base (e.g., aqueous ammonia).

-

Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours.

-

Concentrate the solution under reduced pressure to induce crystallization.

-

Collect the white solid product (Carboplatin) by filtration, wash with cold water and then ethanol, and dry.

-

Catalytic Hydrogenation of a Cyclobutane Derivative (General Procedure)

This protocol describes a general method for the ring-opening hydrogenation of a cyclobutane using Raney Nickel as the catalyst.

Materials:

-

Cyclobutane substrate (e.g., cyclobutane carboxylic acid)

-

Raney Nickel (prepared as per standard procedures or purchased commercially)

-

Ethanol or other suitable solvent

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration aid (e.g., Celite)

Procedure:

-

Catalyst Preparation: If starting from a Ni-Al alloy, prepare W-6 Raney Nickel by digesting the alloy with a concentrated NaOH solution at 50 °C, followed by extensive washing with distilled water until the washings are neutral. Store the active catalyst under water or ethanol.

-

Reaction Setup: In the reaction vessel of a high-pressure hydrogenator, place the cyclobutane substrate (1.0 equiv) and the solvent (e.g., ethanol).

-

Carefully add the Raney Nickel catalyst (typically 5-10% by weight relative to the substrate) to the vessel. The catalyst is often pyrophoric and should be handled under a layer of solvent.

-

Seal the apparatus, and then purge the system several times with nitrogen followed by hydrogen gas to remove all air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

-

Begin stirring and heat the reaction mixture to the required temperature (e.g., 80-120 °C). The conditions will be more forcing than for a simple alkene hydrogenation.

-

Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the system with nitrogen.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the nickel catalyst. Caution: The filter cake may be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product (the corresponding open-chain alkane). Purify further by distillation or chromatography if necessary.

Conclusion

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable and versatile building block in modern chemistry. Its well-defined three-dimensional structure, combined with the inherent reactivity imparted by ring strain, offers unique opportunities for the design of novel therapeutics and the development of efficient synthetic strategies. A thorough understanding of its stability, conformational preferences, and diverse reaction pathways is essential for researchers aiming to exploit the full potential of this fascinating carbocycle. The data and protocols presented in this guide serve as a foundational resource for professionals in the field, enabling the informed application of cyclobutane chemistry in their research and development endeavors.

References

- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Alkane - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characteristics of Cyclobutane Derivatives

This in-depth technical guide provides a comprehensive overview of the key spectroscopic characteristics of cyclobutane derivatives, tailored for researchers, scientists, and professionals in drug development. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of cyclobutane derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity, stereochemistry, and electronic environment of atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of cyclobutane derivatives are influenced by the ring's puckered conformation and the electronic effects of substituents. The parent cyclobutane exhibits a single peak, indicating that all eight protons are chemically equivalent in the averaged conformation.[1]

Key Characteristics:

-

Chemical Shifts (δ): Protons on the cyclobutane ring typically resonate in the range of 1.5 to 2.5 ppm. The exact chemical shift is sensitive to the nature and orientation of substituents. For instance, the protons of the parent cyclobutane appear at approximately 1.96 ppm.[1][2] Electronegative substituents will generally shift the signals of adjacent protons downfield.

-

Coupling Constants (J): The coupling constants in cyclobutanes are conformation-dependent and provide valuable stereochemical information. Typical values for vicinal (³J) and long-range (⁴J) proton-proton couplings can help distinguish between cis and trans isomers. For example, ⁴J(eq-eq) is around 5 Hz, while ⁴J(ax-ax) is close to 0 Hz.[3]

¹³C NMR Spectroscopy

Carbon NMR provides direct insight into the carbon framework of cyclobutane derivatives.

Key Characteristics:

-

Chemical Shifts (δ): The carbon atoms of the cyclobutane ring typically appear in the aliphatic region of the spectrum. The parent cyclobutane shows a single resonance at approximately 22.4 ppm.[4] Substituent effects can be significant, with carbons bearing electronegative groups being shifted downfield.[5] In some cases, such as in certain metallacyclobutanes active in olefin metathesis, the α- and β-carbons can show highly characteristic shifts around 100 ppm and 0 ppm, respectively.[6]

Data Presentation: NMR Spectroscopy

| Compound/Derivative | Spectroscopic Parameter | Typical Value (ppm) | Notes |

| Cyclobutane | ¹H Chemical Shift (δ) | ~1.96[1][2] | All protons are equivalent. |

| Cyclobutane | ¹³C Chemical Shift (δ) | ~22.4[4] | All carbons are equivalent. |

| Monosubstituted Cyclobutanes | ¹H Chemical Shift (δ) | 1.5 - 4.5 | Highly dependent on the substituent and its stereochemistry. |

| Monosubstituted Cyclobutanes | ¹³C Chemical Shift (δ) | 20 - 80 | The substituted carbon (C1) is shifted significantly downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups present in cyclobutane derivatives and providing information about the ring strain.

Key Characteristics:

-

C-H Stretching: The C-H stretching vibrations of the methylene groups in the cyclobutane ring typically appear in the region of 2880-3000 cm⁻¹.[7][8] For the parent cyclobutane, prominent peaks are observed around 2987 and 2887 cm⁻¹.[7]

-

CH₂ Scissoring: The scissoring (bending) vibration of the CH₂ groups is also characteristic and is often observed around 1450 cm⁻¹.[8]

-

Ring Vibrations: The cyclobutane ring itself exhibits characteristic deformation vibrations. A notable absorption for the C₄ ring deformation in cyclobutane is found at approximately 898 cm⁻¹.[7] The presence of substituents will influence the position and intensity of these bands.

-

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the specific cyclobutane derivative, arising from various bending and stretching modes of the entire molecule.[7]

Data Presentation: IR Spectroscopy

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| C-H Stretch | 2880 - 3000[7][8] | Characteristic of the methylene groups in the ring. |

| CH₂ Scissoring | ~1450[8] | A common bending vibration. |

| Ring Deformation | ~900[7] | A key indicator of the cyclobutane ring structure. |

| Substituent Functional Groups | Variable | Dependent on the specific functional group (e.g., C=O, O-H, C-N). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of cyclobutane derivatives, aiding in their identification and structural elucidation. Electron Ionization (EI) is a common technique used for these molecules.

Key Fragmentation Pathways:

-

Molecular Ion Peak (M⁺): The molecular ion peak, corresponding to the mass of the intact molecule, is often observed. For cyclobutane, the M⁺ peak is at m/z 56.[9]

-

Ring Opening and Fragmentation: A characteristic fragmentation pathway for cyclobutane derivatives involves the cleavage of the ring. This often occurs with the rupture of two opposite C-C bonds, leading to the formation of two ethylene fragments (or substituted ethylene fragments).[10] For the parent cyclobutane, a major fragment is observed at m/z 28, corresponding to the ethylene radical cation ([C₂H₄]⁺).

-

Loss of Substituents: Substituents on the cyclobutane ring are readily cleaved.[10] For example, a common fragmentation is the loss of a hydrogen atom (M-1), a methyl group (M-15), or other alkyl fragments.[9]

-

Symmetric Scission: In some cases, such as with cyclobutanediols, a symmetric ring scission can occur, resulting in a primary fragment with half the mass of the molecular ion.[10]

Data Presentation: Mass Spectrometry (Electron Ionization)

| m/z Value | Ion | Fragmentation Pathway |

| 56 | [C₄H₈]⁺ | Molecular ion of cyclobutane[9] |

| 55 | [C₄H₇]⁺ | Loss of a hydrogen atom from the molecular ion[9] |

| 41 | [C₃H₅]⁺ | Loss of a methyl radical from the molecular ion[9] |

| 28 | [C₂H₄]⁺ | Cleavage of the ring into two ethylene fragments |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is most informative for cyclobutane derivatives that contain chromophores, such as double bonds, aromatic rings, or other functional groups with π-electrons. Saturated cyclobutanes do not exhibit significant absorption in the standard UV-Vis range (200-800 nm).

Key Characteristics:

-

Chromophore-Dependent Absorption: The absorption characteristics are entirely dependent on the substituents. For example, cyclobutane derivatives containing conjugated systems will display characteristic λₘₐₓ values.

-

Applications: This technique is particularly useful for quantitative analysis of cyclobutane derivatives containing UV-active groups, based on the Beer-Lambert Law.[11] It can also be used to monitor reactions involving these compounds.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[12] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[1][4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[13]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard.

ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the liquid or solid cyclobutane derivative directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.[14] For solid samples, apply pressure using the built-in clamp to ensure good contact with the crystal.[14]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups and the cyclobutane ring.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile cyclobutane derivative into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe. The sample is vaporized in the ion source.[15]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[15][16] This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-